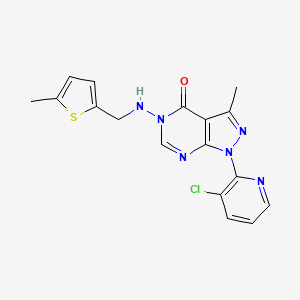

Tmv-IN-7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C17H15ClN6OS |

|---|---|

Molecular Weight |

386.9 g/mol |

IUPAC Name |

1-(3-chloro-2-pyridinyl)-3-methyl-5-[(5-methylthiophen-2-yl)methylamino]pyrazolo[5,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C17H15ClN6OS/c1-10-5-6-12(26-10)8-21-23-9-20-16-14(17(23)25)11(2)22-24(16)15-13(18)4-3-7-19-15/h3-7,9,21H,8H2,1-2H3 |

InChI Key |

RDQFUIOVEMRISS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)CNN2C=NC3=C(C2=O)C(=NN3C4=C(C=CC=N4)Cl)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Novel Compounds with Anti-Tobacco Mosaic Virus (TMV) Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of recent advancements in the discovery and development of novel compounds exhibiting inhibitory activity against the Tobacco Mosaic Virus (TMV), a pervasive and economically damaging plant pathogen.[1] This document summarizes key quantitative data, details common experimental methodologies, and visualizes relevant biological and experimental workflows to serve as a comprehensive resource for researchers in the field of plant virology and antiviral drug development.

Introduction to Anti-TMV Compound Discovery

Tobacco Mosaic Virus (TMV) infects a wide range of host plants, causing significant crop losses worldwide. The development of effective antiviral agents is crucial for managing TMV infections. Current commercial antiviral agents like Ningnanmycin and Ribavirin often exhibit moderate and sometimes unsatisfactory efficacy, driving the search for novel, more potent, and environmentally benign alternatives.[1][2][3] Research efforts are increasingly focused on compounds derived from natural products and synthetic molecules designed to interfere with various stages of the viral life cycle.

Quantitative Analysis of Anti-TMV Activity

The efficacy of novel anti-TMV compounds is typically quantified through various bioassays that measure their protective, curative, and inactivating effects. The half-maximal effective concentration (EC50) is a common metric used to express the potency of these compounds. The following tables summarize the reported activities of several classes of recently investigated compounds.

Table 1: Plant-Derived and Natural Product-Based Compounds

| Compound Class | Specific Compound | Concentration (µg/mL) | Protective Activity (%) | Curative Activity (%) | Inactivation Activity (%) | EC50 (µg/mL) | Reference |

| Plant-Derived | Ursolic Acid | - | Effective | Effective | Effective | - | [4] |

| 4-methoxycoumarin | - | Effective | Effective | Effective | - | [4] | |

| Phenanthroquinolizidine Alkaloids | Compound 1 | 500 | - | 71.5 ± 2.0 | - | - | [5] |

| Compound 2 | 500 | - | 76.2 ± 2.0 | - | - | [5] | |

| Compound 15 | 500 | - | 66.6 ± 1.0 | - | - | [5] | |

| Compound 16 | 500 | - | 77.3 ± 3.0 | - | - | [5] | |

| Chalcone Derivatives | Compound 2e | - | - | - | - | 44.3 (Inactivation) | [5] |

| Camalexin Derivatives | Compound 5a | - | High in vivo effect | High in vivo effect | High in vivo effect | - | [5] |

| Aloperine-type Alkaloids | Compound 4 | 100 | 67.7 ± 2.2 | 67.7 ± 2.2 | - | - | [5] |

| Compound 15 | 100 | 64.6 ± 2.7 | 64.6 ± 2.7 | - | - | [5] | |

| Compound 20 | 100 | 65.3 ± 2.1 | 65.3 ± 2.1 | - | - | [5] | |

| Compound 21 | 100 | 67.3 ± 1.2 | 67.3 ± 1.2 | - | - | [5] | |

| Cytidine Peptide | SN11 | 500 | 82.6 | 72.8 | 84.2 | - | [6] |

| Alkaloids from Chelidonium majus | Chelerythrine | 500 | 59.34 | 77.52 (Proliferation Inhibition) | 72.67 | - | [7] |

| Chelidonine | 100 | - | 54.90 - 64.45 (Induced Resistance) | - | - | [7] |

Table 2: Synthesized Compounds

| Compound Class | Specific Compound | Concentration (µg/mL) | Protective Activity (%) | Curative Activity (%) | Inactivation Activity (%) | EC50 (µg/mL) | Reference |

| α-methylene-γ-butyrolactone Derivatives | B32 | 500 | 65.8 | 52.8 | 88.9 | - | [5] |

| Ferulic Acid Esters | Compound 2 | 500 | 59.7 | - | 87.3 | 84.8 (Inactivation) | [8][9] |

| Compound 6 | 500 | - | 50.3 | - | - | [8][9] | |

| Compound 7 | 500 | - | 57.9 | - | - | [8][9] | |

| Compound 12 | 500 | - | 55.3 | - | - | [8][9] | |

| Compound 14 | 500 | - | 57.4 | - | - | [8][9] | |

| Chiral Thiourea Phosphonate | 2009104 | 500 | 58.9 | 53.3 | 84.9 | - | [10][11] |

| trans-3-Aryl Acrylic Acids | Compound 1 | 500 | - | - | - | - | [3] |

| Compound 5 | 500 | - | - | - | - | [3] | |

| Compound 6 | 500 | - | - | - | - | [3] | |

| Compound 20 | 500 | - | - | - | - | [3] | |

| Compound 27 | 500 | - | - | - | - | [3] | |

| Compound 34 | 500 | - | - | - | - | [3] |

Experimental Protocols

The evaluation of anti-TMV activity typically involves a series of standardized bioassays. The following sections detail the methodologies for key experiments.

Half-Leaf Method for In Vivo Antiviral Activity Assay

This is the most common method for assessing the protective, curative, and inactivation effects of compounds against TMV in a host plant, typically Nicotiana tabacum or Nicotiana glutinosa.

Materials:

-

TMV solution (e.g., 6 x 10^-3 mg/mL)

-

Test compound solutions at various concentrations

-

Control solutions (e.g., solvent only, Ningnanmycin, Ribavirin)

-

Host plants (e.g., Nicotiana tabacum of the same age)

-

Phosphate buffer (e.g., 0.01 M, pH 7.4)

-

Carborundum (abrasive)

Procedure:

-

Virus Inoculation: The host plant leaves are lightly dusted with carborundum. A solution of TMV is then gently rubbed onto the leaf surface to create local lesions.

-

Protective Activity Assay: The test compound solution is applied to the left side of a leaf, and the solvent control is applied to the right side. After a set time (e.g., 24 hours), the entire leaf is inoculated with TMV.

-

Curative Activity Assay: The entire leaf is first inoculated with TMV. After a set time (e.g., 2-3 days), the test compound solution is applied to the left side of the leaf, and the solvent control is applied to the right side.

-

Inactivation Activity Assay: The test compound is mixed with the TMV solution and incubated for a specific period (e.g., 30 minutes). This mixture is then applied to the left side of a leaf, while a mixture of the solvent and TMV solution is applied to the right side.

-

Observation and Data Analysis: The number of local lesions is counted 3-4 days after inoculation. The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(Number of lesions on control side - Number of lesions on treated side) / Number of lesions on control side] x 100

Mechanism of Action Studies

Understanding how a compound inhibits TMV is crucial for its development. Common mechanistic studies include:

-

Induction of Host Resistance: This is assessed by measuring the activity of defense-related enzymes such as superoxide dismutase (SOD), peroxidase (POD), and phenylalanine ammonia-lyase (PAL) in treated and untreated plants.[4][11] The expression levels of defense-related genes, particularly those in the salicylic acid signaling pathway, can also be quantified using techniques like RT-qPCR.[4]

-

Interaction with TMV Coat Protein (CP): The ability of a compound to interfere with the assembly or stability of the TMV capsid is a key antiviral mechanism.[5] This can be investigated using techniques such as:

-

Dot-ELISA: This immunological assay can be used to quantify the reduction in TMV concentration in plant tissues following treatment with the compound.[10]

Visualizing Pathways and Workflows

Salicylic Acid (SA) Signaling Pathway in Plant Defense Against TMV

The salicylic acid pathway is a key plant defense signaling cascade that is often induced by anti-TMV compounds.

Caption: Salicylic Acid (SA) signaling pathway in plant defense against TMV.

Experimental Workflow for Anti-TMV Compound Evaluation

The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel anti-TMV compounds.

Caption: General experimental workflow for anti-TMV compound screening.

Mechanisms of TMV Inhibition

Novel compounds can interfere with the TMV life cycle at various stages. This diagram illustrates some of the key inhibitory mechanisms.

Caption: Key mechanisms of action for anti-TMV compounds.

Conclusion

The search for novel anti-TMV compounds has yielded a diverse array of promising candidates from both natural and synthetic sources. The data presented in this guide highlight the significant potential of various chemical scaffolds to inhibit TMV through multiple mechanisms of action. The detailed experimental protocols and visual workflows provide a framework for the continued discovery and development of effective and sustainable solutions for the management of Tobacco Mosaic Virus. Future research should continue to explore these and other novel chemical entities, with a focus on optimizing their efficacy, understanding their modes of action, and ensuring their environmental safety.

References

- 1. mdpi.com [mdpi.com]

- 2. journals.plos.org [journals.plos.org]

- 3. Discovery and SARs of Trans-3-Aryl Acrylic Acids and Their Analogs as Novel Anti- Tobacco Mosaic Virus (TMV) Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plant-derived compounds: A potential source of drugs against Tobacco mosaic virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Anti-TMV Activities, and Action Mechanisms of a Novel Cytidine Peptide Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-TMV activity and mode of action of three alkaloids isolated from Chelidonium majus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, Antiviral Bioactivity, and Mechanism of the Ferulic Acid Ester-Containing Sulfonamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Antiviral Activity and Mechanism of Action of Novel Thiourea Containing Chiral Phosphonate on Tobacco Mosaic Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Unveiling Nature's Arsenal: A Technical Guide to the Discovery and Characterization of Natural TMV Inhibitors

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the discovery, characterization, and mechanisms of natural inhibitors against the Tobacco Mosaic Virus (TMV). This document provides an in-depth overview of potent natural compounds, detailed experimental protocols for their evaluation, and a summary of the key signaling pathways involved in plant defense.

The Tobacco Mosaic Virus (TMV) remains a significant threat to a wide range of agricultural crops, causing substantial economic losses worldwide. The development of eco-friendly and effective antiviral agents is a critical area of research. This guide explores the vast potential of natural compounds as a source for novel TMV inhibitors, offering a detailed roadmap for their discovery and characterization.

Quantitative Efficacy of Natural TMV Inhibitors

A variety of natural compounds have demonstrated significant inhibitory activity against TMV. The following tables summarize the quantitative data on their efficacy, providing a comparative overview for researchers.

Table 1: Inactivation, Curative, and Protective Effects of Selected Natural Compounds against TMV

| Compound | Concentration | Inactivation Effect (%) | Curative Effect (%) | Protective Effect (%) | Source / Reference |

| Alkaloids | |||||

| Ningnanmycin | 500 µg/mL | 61 | 57 | 58 | [1] |

| Cytosinpeptidemycin | 1 mg/mL | - | 80 | - | |

| Gramine Derivatives | - | - | - | - | [2] |

| Findlayine A | - | - | - | - | [3] |

| Dendrofindline B | - | - | 38.6 | - | [3] |

| Chalcone Derivatives | |||||

| Compound 7 | - | 92.4 | 55.6 | 71.2 | [4] |

| Compound 25 | 500 mg/L | 86.0 | 68.8 | 58.8 | [4] |

| Flavonoids | |||||

| Rutin | - | - | - | - | [1] |

| Phenols | |||||

| Schisanhenol | - | 78.0-83.5 | - | - | [5] |

| Polysaccharides | |||||

| Chitosan | 50 µg/mL | - | 50.41 | - | [5] |

| Lentinan | - | - | - | - | [5] |

| Terpenoids | |||||

| Ursolic Acid (UA) | - | Effective | Effective | Effective | [1][6] |

| Other Compounds | |||||

| 4-methoxycoumarin | - | Effective | Effective | Effective | [1][6] |

| Gossypol | 500 µg/mL | 54.4 | - | - | [5] |

| Berberine | - | - | - | 62.8 | [4] |

| Chelerythrine | 500 mg/L | 72.67 | 77.52 | 59.34 | [4] |

Table 2: IC50 and EC50 Values of Natural Compounds against TMV

| Compound | Parameter | Value | Target | Source / Reference |

| Chalcone Derivatives | ||||

| Compound 8 | EC50 (inactivation) | 51.65 mg/L | TMV | [4] |

| Compound 9 | EC50 (inactivation) | 30.57 mg/L | TMV | [4] |

| Compound 2e | EC50 (inactivation) | 44.3 µg/mL | TMV | [2] |

| Chromone Derivatives | ||||

| Compound 24 | EC50 (curative) | 124.2 µg/mL | TSWV | [4] |

| Compound 24 | EC50 (protective) | 109.3 µg/mL | TSWV | [4] |

| Other Compounds | ||||

| Compound 72 | IC50 | 5.56 µM | TMV-CP Expression | [4] |

| Compound 73 | IC50 (infection) | 13.98 mg/L | TMV | [4] |

| Compound 73 | IC50 (replication) | 7.13 mg/L | TMV | [4] |

Mechanisms of Action of Natural TMV Inhibitors

Natural compounds employ diverse strategies to inhibit TMV infection and replication. These mechanisms can be broadly categorized as:

-

Direct Inactivation: Some compounds, like Ningnanmycin, directly bind to the TMV coat protein (CP), causing the disassembly of CP discs into monomers and inhibiting the assembly of new virus particles.[3][5]

-

Inhibition of Viral Replication: Compounds such as Ribavirin act as nucleoside analogs, getting incorporated into the viral RNA and causing lethal mutations, a phenomenon known as "error catastrophe".[7][8][9][10] It can also inhibit viral RNA synthesis and interfere with mRNA capping.[7]

-

Induction of Host Resistance: Many natural compounds, including Ursolic Acid and 4-methoxycoumarin, stimulate the plant's own defense mechanisms.[1][6] This is often achieved by activating key signaling pathways, such as the salicylic acid (SA) and jasmonic acid (JA) pathways, leading to the production of pathogenesis-related (PR) proteins and antioxidant enzymes.[1][11]

Signaling Pathways in Plant Defense Against TMV

The plant's immune response to TMV infection is a complex network of signaling pathways. Understanding these pathways is crucial for developing inhibitors that can effectively potentiate the plant's natural defenses.

Salicylic Acid (SA) Signaling Pathway

The SA pathway is a cornerstone of plant defense against biotrophic pathogens like TMV. Upon TMV recognition, SA levels increase, triggering a signaling cascade that leads to Systemic Acquired Resistance (SAR).

Jasmonic Acid (JA) Signaling Pathway

The JA pathway is primarily associated with defense against necrotrophic pathogens and insect herbivores, but it also plays a role in antiviral defense, often in crosstalk with the SA pathway.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the discovery and characterization of novel TMV inhibitors. The following sections provide step-by-step methodologies for key assays.

Workflow for Screening and Characterization of Natural TMV Inhibitors

The process of identifying and validating natural TMV inhibitors typically follows a structured workflow, from initial screening to detailed mechanistic studies.

TMV Inoculation and Local Lesion Assay

This assay is a fundamental method for quantifying the infectivity of a TMV preparation and the efficacy of potential inhibitors.

Materials:

-

Nicotiana glutinosa or Nicotiana tabacum 'Xanthi NN' plants (local lesion hosts)

-

Purified TMV solution

-

Inoculation buffer (e.g., 0.01 M phosphate buffer, pH 7.0)

-

Carborundum powder (320-400 mesh)

-

Cotton swabs

-

Test compound solutions at various concentrations

-

Negative control solution (buffer or solvent used for the test compound)

Procedure:

-

Select healthy, fully expanded leaves of the local lesion host plant.

-

Lightly dust the upper surface of the leaves with carborundum powder.

-

Prepare the inoculum by mixing the TMV solution with the test compound solution (for inactivation and protective assays) or with the buffer (for curative assays).

-

For inactivation and protective assays: Gently rub the inoculum onto the leaf surface using a cotton swab.

-

For curative assays: Inoculate the leaves with TMV solution first, and then apply the test compound solution after a specified time interval (e.g., 24 hours).

-

For each leaf, one half can be treated with the test compound and the other half with the negative control for direct comparison (half-leaf method).

-

After inoculation, gently rinse the leaves with water.

-

Maintain the plants in a controlled environment (e.g., greenhouse at 20-25°C).

-

Count the number of necrotic local lesions that appear on the leaves after 3-4 days.

-

Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the number of lesions in the control and T is the number of lesions in the treatment.

Determination of Antioxidant Enzyme Activity

The activity of antioxidant enzymes like peroxidase (POD) and superoxide dismutase (SOD) is often measured to assess the induction of plant defense responses by a test compound.

a) Peroxidase (POD) Activity Assay (Guaiacol Method)

Materials:

-

Plant leaf tissue

-

Extraction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5, containing 1% PVP, 1 mM EDTA, and 10 mM β-mercaptoethanol)

-

Reaction mixture: 0.05 M guaiacol in 0.1 M potassium phosphate buffer (pH 6.5)

-

0.8 M H₂O₂ solution

-

Spectrophotometer

Procedure:

-

Homogenize fresh leaf tissue in the extraction buffer on ice.

-

Centrifuge the homogenate at 10,000 g for 10 minutes at 4°C. The supernatant is the crude enzyme extract.

-

Prepare the reaction by mixing the reaction mixture and the crude enzyme extract in a cuvette.

-

Initiate the reaction by adding the H₂O₂ solution.

-

Measure the increase in absorbance at 470 nm for 3 minutes at 30-second intervals.

-

One unit of POD activity is defined as the change in absorbance of 0.01 per minute.

b) Superoxide Dismutase (SOD) Activity Assay (NBT Photoreduction Method)

Materials:

-

Plant leaf tissue and extraction buffer (as for POD)

-

Reaction mixture: 50 mM sodium phosphate buffer (pH 7.6), 0.1 mM EDTA, 50 mM sodium carbonate, 12 mM L-methionine, 50 µM Nitroblue Tetrazolium (NBT), 10 µM riboflavin.

-

Spectrophotometer

Procedure:

-

Prepare the crude enzyme extract as described for the POD assay.

-

Mix the reaction components and the crude enzyme extract.

-

Expose the reaction mixture to white light for 15 minutes at room temperature.

-

A control reaction is performed without the enzyme extract.

-

Measure the absorbance at 560 nm.

-

One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT photoreduction rate.

Quantification of TMV by Reverse Transcription Quantitative PCR (RT-qPCR)

RT-qPCR is a sensitive method to quantify the amount of viral RNA in infected plant tissues, providing a measure of viral load.

Materials:

-

Total RNA extracted from plant tissue

-

Reverse transcriptase and associated buffers

-

qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)

-

TMV-specific primers

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from infected and control plant tissues using a suitable kit or protocol.

-

cDNA Synthesis (Reverse Transcription): a. Mix the extracted RNA with reverse transcriptase, dNTPs, and primers (random hexamers or specific reverse primers). b. Incubate the mixture according to the reverse transcriptase manufacturer's protocol to synthesize complementary DNA (cDNA).

-

qPCR: a. Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and TMV-specific forward and reverse primers. b. Run the qPCR reaction in a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, and extension steps). c. The instrument will monitor the fluorescence intensity at each cycle.

-

Data Analysis: a. Determine the cycle threshold (Ct) value for each sample. b. Quantify the relative or absolute amount of TMV RNA based on the Ct values, often using a standard curve or the ΔΔCt method with a reference host gene.

TMV Coat Protein (CP) Aggregation Assay

This assay is used to investigate whether a compound interferes with the self-assembly of the TMV coat protein, a crucial step in virion formation.

Materials:

-

Purified TMV CP

-

Aggregation buffer (e.g., phosphate buffer at a specific pH and ionic strength that promotes aggregation)

-

Test compound solutions

-

Spectrophotometer or instrument for measuring light scattering

Procedure:

-

Prepare solutions of TMV CP in the aggregation buffer.

-

Add the test compound at various concentrations to the CP solutions. A control with no compound is also prepared.

-

Incubate the mixtures under conditions that promote CP aggregation (e.g., a specific temperature).

-

Monitor the aggregation process over time by measuring the increase in turbidity (absorbance at a non-absorbing wavelength, e.g., 320 nm) or by light scattering.

-

A reduction in the rate or extent of turbidity increase in the presence of the test compound indicates inhibition of CP aggregation.

This guide provides a foundational framework for the exploration of natural TMV inhibitors. The methodologies and data presented herein are intended to facilitate further research and development in this promising field of plant protection.

References

- 1. Molecular Regulation of Host Defense Responses Mediated by Biological Anti-TMV Agent Ningnanmycin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. oncotarget.com [oncotarget.com]

- 4. mdpi.com [mdpi.com]

- 5. Ningnanmycin inhibits tobacco mosaic virus virulence by binding directly to its coat protein discs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. On the inhibition of plant virus multiplication by ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Ribavirin? [synapse.patsnap.com]

- 8. news-medical.net [news-medical.net]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Mechanisms of action of ribavirin against distinct viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Deep Dive into the Antiviral Activity of Plant Extracts Against Tobacco Mosaic Virus

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the antiviral properties of plant extracts against the Tobacco Mosaic Virus (TMV), a pervasive and economically damaging plant pathogen. This document provides a comprehensive overview of the screening methodologies, mechanisms of action, and quantitative data related to the efficacy of various botanical extracts in inhibiting TMV. Detailed experimental protocols are provided to facilitate the replication and advancement of research in this critical area of plant virology and natural product chemistry.

Introduction: The Quest for Botanical Antivirals

Tobacco Mosaic Virus (TMV) serves as a model organism in virology and is responsible for significant crop losses worldwide. The limitations and environmental concerns associated with synthetic pesticides have spurred research into alternative, plant-based antiviral agents. Plants themselves have evolved sophisticated defense mechanisms against viral pathogens, and their extracts represent a rich reservoir of bioactive compounds with the potential for development into effective and sustainable virucides. This guide focuses on the scientific investigation of these plant-derived antivirals against TMV.

Experimental Protocols for Antiviral Screening

Accurate and reproducible experimental design is paramount in the evaluation of antiviral activity. The following sections detail the core methodologies employed in the screening of plant extracts against TMV.

Virus Propagation and Purification

A stable and quantifiable source of infectious virus particles is the foundation of any antiviral screening program.

Protocol for TMV Propagation and Purification:

-

Host Plant Inoculation: Mechanically inoculate healthy, young Nicotiana tabacum cv. Xanthi-nc or a similar susceptible host plant with a purified TMV suspension. The inoculation is performed by gently rubbing the leaf surface, previously dusted with a fine abrasive like carborundum, with a cotton swab dipped in the virus inoculum.

-

Incubation: Maintain the inoculated plants in a controlled environment (greenhouse or growth chamber) at 20–25°C with a 12-16 hour photoperiod for 1-2 weeks to allow for systemic virus replication.

-

Harvesting and Homogenization: Harvest the systemically infected leaves and homogenize them in a cold extraction buffer (e.g., 0.1 M phosphate buffer, pH 7.0) at a ratio of 1:2 (w/v).

-

Clarification: Filter the homogenate through cheesecloth and centrifuge at a low speed (e.g., 10,000 x g for 20 minutes) to remove cellular debris.

-

Polyethylene Glycol (PEG) Precipitation: To the supernatant, slowly add polyethylene glycol (PEG 6000 or 8000) to a final concentration of 4-8% (w/v) and NaCl to 0.1-0.2 M. Stir the mixture for 1-2 hours at 4°C to precipitate the virus particles.

-

Virus Pellet Collection: Centrifuge the mixture at a low speed (e.g., 10,000 x g for 20 minutes) to pellet the precipitated virus.

-

Resuspension and Differential Centrifugation: Resuspend the pellet in a small volume of phosphate buffer and subject it to a cycle of low-speed centrifugation to remove remaining debris, followed by high-speed ultracentrifugation (e.g., 100,000 x g for 2 hours) to pellet the virus.

-

Final Purification: Resuspend the high-speed pellet in a minimal volume of buffer. For higher purity, a further purification step using density gradient centrifugation (e.g., with CsCl) can be performed.

-

Quantification and Storage: Determine the virus concentration spectrophotometrically (A260/A280 ratio for TMV is ~1.2) and store the purified virus at -80°C.

Preparation of Plant Extracts

The method of extraction can significantly influence the composition and bioactivity of the resulting plant extract.

Standardized Protocol for Plant Extract Preparation:

-

Plant Material Collection and Preparation: Collect the desired plant parts (leaves, stems, roots, etc.) and thoroughly wash them to remove any contaminants. The plant material can be used fresh or dried. For drying, air-dry in the shade or use a lyophilizer to preserve thermolabile compounds. Grind the dried material into a fine powder.

-

Solvent Extraction:

-

Aqueous Extraction: Macerate or blend the plant powder with distilled water (e.g., 1:10 w/v) for a specified period (e.g., 24 hours) at room temperature with occasional shaking.

-

Ethanolic/Methanolic Extraction: Macerate the plant powder in 70-95% ethanol or methanol using the same ratio and duration as the aqueous extraction.

-

-

Filtration and Concentration: Filter the mixture through cheesecloth and then filter paper (e.g., Whatman No. 1). Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 45°C to obtain a crude extract.

-

Storage: Store the crude extract at 4°C for short-term use or at -20°C for long-term storage.

Antiviral Activity Assays

Several assays are employed to determine the efficacy of plant extracts in inhibiting TMV infection and replication.

This is a quantitative assay based on the formation of localized necrotic or chlorotic lesions on a hypersensitive host plant upon mechanical inoculation with TMV.

Step-by-Step Local Lesion Assay Protocol:

-

Host Plant Preparation: Use a local lesion host such as Nicotiana glutinosa or Nicotiana tabacum 'Xanthi NN' at the 4-5 true leaf stage.

-

Inoculum Preparation: Mix the purified TMV (at a concentration that produces a countable number of lesions, e.g., 1-5 µg/mL) with the plant extract at various concentrations. A control inoculum is prepared with the virus and the solvent used for the extract.

-

Inoculation:

-

Half-leaf method: Dust the upper surface of two to three leaves of the host plant with carborundum. On one half of the leaf, gently rub the control inoculum, and on the other half, rub the inoculum containing the plant extract.

-

Whole-leaf method: Use separate, symmetrically opposite leaves for control and treatment inoculations.

-

-

Incubation: Rinse the inoculated leaves with water a few minutes after inoculation. Maintain the plants in a controlled environment (20-25°C, 12-16h light) for 3-5 days.

-

Evaluation: Count the number of local lesions on the treated and control halves/leaves. The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the number of lesions in the control and T is the number of lesions in the treatment.

This in vitro assay assesses the effect of the plant extract on viral replication within leaf tissue.

Detailed Leaf Disc Assay Protocol:

-

Leaf Disc Preparation: Punch out uniform discs (e.g., 1 cm in diameter) from the leaves of a healthy systemic host plant like Nicotiana tabacum cv. Samsun.

-

Inoculation: Float the leaf discs on a solution of the plant extract at different concentrations for a predetermined period (e.g., 24 hours). Then, inoculate the discs by floating them on a TMV solution (e.g., 10 µg/mL) for another period (e.g., 24-48 hours).

-

Incubation: After inoculation, wash the discs with sterile water and transfer them to a moist filter paper in a petri dish. Incubate for 3-5 days under controlled conditions.

-

Quantification of Viral Load: Extract total RNA from the leaf discs and perform quantitative reverse transcription-polymerase chain reaction (qRT-PCR) to quantify the TMV coat protein (CP) gene or another viral gene. The reduction in viral RNA levels in the treated discs compared to the control discs indicates the inhibition of viral replication.

Quantitative Data on Antiviral Activity

The following tables summarize the quantitative data from various studies on the antiviral activity of different plant extracts against TMV.

Table 1: Antiviral Activity of Various Plant Extracts against TMV

| Plant Species | Plant Part | Extract Type | Concentration | Inhibition Rate (%) | EC50 (µg/mL) | Reference |

| Azadirachta indica | Leaf | Aqueous | 500 µg/mL | 75.3 | - | [1] |

| Bougainvillea spectabilis | Leaf | Aqueous | 500 µg/mL | 68.4 | - | [1] |

| Clerodendrum inerme | Leaf | Aqueous | 500 µg/mL | 82.1 | - | [1] |

| Cynodon dactylon | Whole Plant | Aqueous | 500 µg/mL | 65.7 | - | [1] |

| Datura stramonium | Leaf | Aqueous | 500 µg/mL | 71.2 | - | [1] |

| Eucalyptus globulus | Leaf | Aqueous | 500 µg/mL | 62.5 | - | [1] |

| Lawsonia inermis | Leaf | Aqueous | 500 µg/mL | 78.9 | - | [1] |

| Phyllanthus niruri | Whole Plant | Aqueous | 500 µg/mL | 70.1 | - | [1] |

| Ricinus communis | Leaf | Aqueous | 500 µg/mL | 66.8 | - | [1] |

| Withania somnifera | Root | Methanolic | 100 µg/mL | 58.0 | - | [2] |

| Zingiber officinale | Rhizome | Ethanolic | 100 µg/mL | 63.2 | - | [2] |

| Allium sativum | Bulb | Aqueous | 100 µg/mL | 72.5 | - | [2] |

Table 2: EC50 Values of Purified Compounds from Plants against TMV

| Compound | Plant Source | EC50 (µg/mL) | Reference |

| Ribavirin (Control) | - | 138.3 | [3] |

| Compound 2 | Ferulic acid derivative | 84.8 | [4] |

| Ningnanmycin (Control) | Streptomyces noursei | 253.8 (Curative) | [5] |

| Z6 | Flavonol derivative | 108.2 (Curative) | [5] |

| Ningnanmycin (Control) | Streptomyces noursei | 203.7 (Protective) | [5] |

| Z6 | Flavonol derivative | 100.9 (Protective) | [5] |

Mechanisms of Action and Signaling Pathways

Plant extracts can inhibit TMV through various mechanisms, including direct inactivation of virus particles, interference with viral replication and movement, and induction of host defense responses.

Direct Virucidal Effects and Interference with Viral Lifecycle

Some plant compounds can directly interact with TMV particles, leading to their inactivation. This can involve the denaturation of the coat protein, making the virus unable to attach to and enter host cells, or degradation of the viral RNA. Other compounds may interfere with key stages of the viral lifecycle, such as uncoating, replication of the viral genome by the RNA-dependent RNA polymerase (RdRp), or the assembly of new virus particles.

Induction of Host Defense Signaling Pathways

A significant mode of action for many plant extracts is the elicitation of the plant's own defense mechanisms. The salicylic acid (SA) signaling pathway is a central component of this induced resistance, leading to a state of Systemic Acquired Resistance (SAR).

Upon recognition of a pathogen, including TMV, plants often accumulate salicylic acid. This accumulation triggers a signaling cascade that results in the expression of a battery of defense-related genes, most notably the Pathogenesis-Related (PR) proteins.

Key Components of the SA Pathway in TMV Defense:

-

Salicylic Acid (SA): A phenolic phytohormone that acts as a key signaling molecule.

-

NPR1 (Nonexpressor of Pathogenesis-Related Genes 1): A master regulator of the SA-mediated defense response. In the presence of SA, NPR1 translocates to the nucleus.

-

TGA Transcription Factors: A family of transcription factors that interact with NPR1 in the nucleus.

-

Pathogenesis-Related (PR) Proteins: A diverse group of proteins with antimicrobial and antiviral activities, such as PR-1 (function unknown but a marker for SAR), PR-2 (β-1,3-glucanases), and PR-3 (chitinases).

The activation of this pathway leads to a broad-spectrum and long-lasting resistance throughout the plant, not just at the site of initial infection.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and signaling pathways described in this guide.

Experimental Workflow for Screening Antiviral Plant Extracts

Caption: Workflow for screening plant extracts for anti-TMV activity.

Salicylic Acid (SA) Signaling Pathway in TMV Defense

References

TMV Coat Protein as a Target for Novel Antiviral Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Tobacco Mosaic Virus (TMV) coat protein (CP) as a promising target for the development of novel antiviral agents. It consolidates key research findings, presents quantitative data for comparative analysis, details experimental methodologies, and visualizes complex biological and experimental processes.

Introduction: The Pivotal Role of the TMV Coat Protein

The Tobacco Mosaic Virus (TMV) coat protein is a multifunctional protein crucial for the viral life cycle. Its primary function is to encapsidate the viral RNA, forming a stable, rod-like virion structure that protects the genetic material from the environment.[1][2] The TMV capsid is composed of approximately 2130 molecules of a single 17.5 kDa coat protein subunit.[1][3] Beyond its structural role, the TMV CP is actively involved in several key stages of infection, including:

-

Virus Assembly and Disassembly: The CP self-assembles around the viral RNA in a highly organized process, initiated by the formation of a two-layer disk structure.[2] This assembly process is a critical step for the formation of new, infectious viral particles.[4] Conversely, the disassembly or "uncoating" of the virion upon entering a host cell is essential to release the viral RNA for replication.[2]

-

Viral Movement: The CP is implicated in the systemic movement of the virus throughout the plant. It interacts with the viral movement protein (MP) and host factors to facilitate cell-to-cell and long-distance transport.[5][6]

-

Host-Pathogen Interactions: The TMV CP can act as an elicitor of the host's defense responses, including the hypersensitive response in plants containing the N gene.[7] It can also modulate host gene expression and interfere with defense signaling pathways, such as those involving salicylic acid (SA) and abscisic acid (ABA).[8]

The essential and multifaceted nature of the TMV coat protein makes it an attractive target for the development of antiviral compounds. Inhibiting the function of the CP can disrupt the viral life cycle at multiple points, offering a potent strategy for controlling TMV infection.

Antiviral Agents Targeting the TMV Coat Protein

Several compounds have been identified and investigated for their ability to target the TMV coat protein and inhibit viral infection. These agents primarily act by interfering with the assembly of the viral capsid.

Key Antiviral Compounds and Their Mechanisms of Action

A number of small molecules have demonstrated anti-TMV activity by targeting the coat protein. These include naturally derived compounds and synthetic molecules.

-

Ningnanmycin (NNM): This cytosine-based antibiotic is a commercially used antiviral agent in agriculture.[9] Studies have shown that NNM directly binds to the TMV CP, causing the disassembly of the essential four-layer aggregate disk structures into monomers and trimers.[4][9] This disruption of the CP disks inhibits the proper assembly of new virions.[4]

-

Antofine (ATF): An alkaloid extracted from Strobilanthes cusia, antofine has been shown to inhibit TMV assembly.[4] While some research suggests it primarily interacts with the viral RNA to block assembly[10], other studies indicate it can also cause the partial disassembly of CP disks into dimers.[4]

-

Dufulin (DFL): This compound is known to have high anti-TMV activity and also acts as an immune activator in plants.[4] However, its direct interaction with and disassembly of TMV CP disks appear to be limited compared to NNM.[4]

-

Bingqingxiao (BQX): BQX exhibits both preventive and curative effects against TMV and can alter the protein expression profile in infected plants.[4] Similar to DFL, its direct impact on the disassembly of pre-formed CP disks is minimal.[4]

-

Thiourea Derivatives: A novel chiral thiourea-containing phosphonate (compound 2009104) has shown significant curative activity against TMV.[11][12] Its mechanism of action includes the inhibition of TMV-CP polymerization in vitro, in addition to enhancing the activity of host plant defense enzymes.[11][12]

Quantitative Data on Antiviral Efficacy

The following tables summarize the quantitative data from various studies on the efficacy of antiviral agents targeting the TMV coat protein.

| Compound | Concentration (µg/mL) | Curative Activity (%) | Reference |

| Ningnanmycin (NNM) | 500 | 60.6 | [4] |

| 100 | 30.1 | [4] | |

| 500 | 51.2 | [11][12] | |

| Antofine (ATF) | 500 | 61.1 | [4] |

| 100 | 27.6 | [4] | |

| Compound 2009104 | 500 | 53.3 | [11][12] |

Table 1: In vivo curative activity of various compounds against TMV infection.

| Compound | Binding Constant (Kd) | Reference |

| Ningnanmycin (NNM) | Data available in supplementary materials of the cited paper. | [9] |

| NK0209 | Data available in supplementary materials of the cited paper. | [9] |

| Cytosinpeptidemycin | Data available in supplementary materials of the cited paper. | [9] |

Table 2: Binding affinities of compounds to TMV CP discs as determined by Isothermal Titration Calorimetry (ITC). Note: Specific Kd values are reported in the supplementary data of the referenced publication.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the interaction between antiviral agents and the TMV coat protein.

Expression and Self-Assembly of TMV Coat Protein

Objective: To produce TMV CP and induce its self-assembly into disk structures for use as a target for antiviral compounds.

Methodology:

-

Gene Expression: The TMV coat protein gene is cloned into an appropriate expression vector (e.g., pET-28a) and transformed into a suitable bacterial host (e.g., E. coli BL21(DE3)).

-

Protein Expression: The bacterial culture is grown to an optimal density (OD600 of 0.6-0.8) and protein expression is induced with Isopropyl β-D-1-thiogalactopyranoside (IPTG) at a concentration of 0.5 mM for 4-6 hours at 37°C.

-

Cell Lysis and Purification: The bacterial cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA), and lysed by sonication. The soluble TMV CP is then purified from the cell lysate using Ni-NTA affinity chromatography.

-

Self-Assembly into Disks: The purified TMV CP is dialyzed against a buffer containing 10 mM sodium phosphate and 100 mM sodium chloride at pH 7.2.[4] The protein solution, at a concentration of approximately 6.8 mg/mL, is incubated at 295 K (22°C) for 24 hours to allow for the self-assembly of CP monomers into four-layer aggregate disks.[4]

-

Confirmation of Assembly: The formation of disks and other aggregate structures is confirmed by Transmission Electron Microscopy (TEM).[4]

Analysis of Antiviral Compound-CP Interaction

Objective: To determine if an antiviral compound can disrupt the assembled TMV CP disks.

Methodologies:

-

Size Exclusion Chromatography (SEC):

-

A solution of pre-assembled TMV CP disks is incubated with the antiviral compound at various concentrations.

-

The mixture is then loaded onto a size exclusion chromatography column (e.g., Superdex 200).

-

The elution profile is monitored at 280 nm. A shift in the elution peak towards a lower molecular weight indicates the disassembly of the CP disks into smaller oligomers (e.g., trimers, dimers) or monomers.[4]

-

-

Native Polyacrylamide Gel Electrophoresis (Native-PAGE):

-

Samples of TMV CP disks incubated with and without the antiviral compound are subjected to electrophoresis on a native polyacrylamide gel.

-

The migration pattern of the protein is visualized by Coomassie Brilliant Blue staining. A change in the migration pattern, such as the appearance of faster-migrating bands, signifies the breakdown of the larger disk structures.[4]

-

-

Isothermal Titration Calorimetry (ITC):

-

ITC is used to measure the binding affinity and thermodynamics of the interaction between the antiviral compound and the TMV CP disks.[4]

-

A solution of the antiviral compound (in the syringe) is titrated into a solution of the TMV CP disks (in the cell) in an ITC instrument.

-

The heat changes associated with the binding events are measured to determine the binding constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.[4]

-

In Vivo TMV Infectivity Assay (Half-Leaf Method)

Objective: To assess the in vivo antiviral activity of a compound against TMV.

Methodology:

-

Plant Preparation: Nicotiana glutinosa or another suitable local lesion host plant is grown to a stage where the leaves are of a consistent age and size.[4]

-

Virus Inoculation: The whole leaves of the plants are mechanically inoculated with a solution of infectious TMV particles (reconstituted from purified CP and RNA if necessary).[4] The leaves are then rinsed with water and allowed to dry.[4]

-

Compound Application: The test compound solution (at various concentrations, e.g., 100 and 500 µg/mL) is applied to one half of the inoculated leaf, while a buffer solution is applied to the other half to serve as a control.[4]

-

Observation and Data Collection: The plants are maintained under controlled conditions for 3-4 days, after which the number of local lesions on each half of the leaves is counted.[4]

-

Calculation of Inhibition Rate: The curative activity (inhibition rate) is calculated using the formula:

-

Inhibition Rate (%) = [(Number of lesions on control half - Number of lesions on treated half) / Number of lesions on control half] x 100

-

Visualizing Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key processes related to TMV infection and the experimental evaluation of antiviral agents.

Caption: TMV assembly pathway and its inhibition by antiviral agents.

Caption: Workflow for evaluating antiviral agents targeting TMV CP.

Caption: TMV-host interaction and the role of CP in defense signaling.

Conclusion and Future Directions

The Tobacco Mosaic Virus coat protein is a well-validated and highly promising target for the development of novel antiviral agents. Its critical roles in virion assembly, stability, and systemic movement make it a vulnerable point in the viral life cycle. Compounds that can disrupt the structure and function of the CP, particularly its ability to form stable disk aggregates, have demonstrated significant potential in controlling TMV infection.

Future research in this area should focus on:

-

High-Throughput Screening: Utilizing the described experimental protocols to screen large libraries of natural and synthetic compounds for their ability to inhibit TMV CP assembly.

-

Structure-Activity Relationship (SAR) Studies: Elucidating the precise binding sites of effective antiviral agents on the TMV CP to guide the rational design of more potent and specific inhibitors.

-

Mechanism of Action Elucidation: Further investigating how these compounds affect other functions of the CP, such as its role in viral movement and its interaction with host factors.

-

Broad-Spectrum Antivirals: Exploring whether agents targeting the highly conserved structure of the tobamovirus coat protein can provide broad-spectrum protection against a range of related plant viruses.

By leveraging a deeper understanding of the TMV coat protein's biology and its interactions with small molecules, the development of effective and sustainable strategies for managing viral diseases in agriculture is an achievable goal.

References

- 1. Tobacco mosaic virus - Wikipedia [en.wikipedia.org]

- 2. PDB-101: Molecule of the Month: Tobacco Mosaic Virus [pdb101.rcsb.org]

- 3. biologydiscussion.com [biologydiscussion.com]

- 4. mdpi.com [mdpi.com]

- 5. Characterization of mutant tobacco mosaic virus coat protein that interferes with virus cell-to-cell movement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tobacco Mosaic Virus Movement Protein Functions as a Structural Microtubule-Associated Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Interaction of the Tobacco Mosaic Virus Replicase Protein with a NAC Domain Transcription Factor Is Associated with the Suppression of Systemic Host Defenses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ningnanmycin inhibits tobacco mosaic virus virulence by binding directly to its coat protein discs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antofine analogues can inhibit tobacco mosaic virus assembly through small-molecule-RNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antiviral activity and mechanism of action of novel thiourea containing chiral phosphonate on tobacco mosaic virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antiviral Activity and Mechanism of Action of Novel Thiourea Containing Chiral Phosphonate on Tobacco Mosaic Virus - PMC [pmc.ncbi.nlm.nih.gov]

Screening of small molecule libraries for TMV inhibition.

An In-depth Technical Guide to the Screening of Small Molecule Libraries for Tobacco Mosaic Virus (TMV) Inhibition

Introduction

Tobacco Mosaic Virus (TMV) is a positive-sense single-stranded RNA virus that infects a wide array of plants, including tobacco, tomatoes, and peppers, causing significant economic losses in agriculture.[1][2][3] The characteristic mosaic-like mottling and discoloration on the leaves are hallmarks of the infection.[2] Given its stability and the absence of effective treatments to completely control the virus, there is a critical need to discover and develop novel antiviral agents.[3][4] Small molecule inhibitors offer a promising avenue for the development of new anti-TMV agents due to their potential for high specificity, novel mechanisms of action, and suitability for large-scale application.[5][6][7] This guide provides a comprehensive overview of the strategies and methodologies for screening small molecule libraries to identify and characterize potent TMV inhibitors.

TMV Life Cycle: A Fountain of Potential Drug Targets

A successful anti-TMV strategy hinges on disrupting one or more key stages of the viral life cycle. The cycle begins with the mechanical transmission of the virus into a host plant cell.[8][9]

-

Entry and Uncoating: The virus enters plant cells through mechanical wounds.[8][9] Inside the cell, the virus particle disassembles, a process known as uncoating, to release its genomic RNA into the cytoplasm.[2][8][9] Inhibition of this uncoating process is a key therapeutic target.[10][11]

-

Translation and Replication: The viral genomic RNA is translated by the host cell's ribosomes to produce viral proteins, including the replicase proteins (126 kDa and 183 kDa).[9][12] These proteins form a replication complex, which is associated with cellular membranes, to synthesize new viral RNA genomes.[9] The helicase and RNA-dependent RNA polymerase (RdRp) domains of the replicase are critical for this process and represent prime targets for inhibitors.[2][13]

-

Protein Synthesis and Assembly: Subgenomic RNAs are produced during replication to serve as templates for the translation of the Movement Protein (MP) and the Coat Protein (CP).[12][13] Newly synthesized CP molecules self-assemble around new copies of the viral RNA to form progeny virions.[2] Targeting the CP to inhibit this assembly is a well-established antiviral strategy.[1][3][13]

-

Cell-to-Cell Movement: The MP facilitates the movement of the viral RNA, likely as a ribonucleoprotein complex, from an infected cell to adjacent healthy cells through plasmodesmata, the channels that connect plant cells.[12][14] This process involves interactions with the endoplasmic reticulum and the cytoskeleton.[15][16] Disrupting MP function or its interaction with host factors can effectively halt the spread of the virus.[15][17]

dot

References

- 1. mdpi.com [mdpi.com]

- 2. Tobacco mosaic virus - Wikipedia [en.wikipedia.org]

- 3. Design, Synthesis and Anti-Tobacco Mosaic Virus (TMV) Activity of 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Development of small-molecule viral inhibitors targeting various stages of the life cycle of emerging and re-emerging viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New perspective of small-molecule antiviral drugs development for RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. readdi.org [readdi.org]

- 8. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 9. The cell biology of Tobacco mosaic virus replication and movement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of uncoating of tobacco mosaic virus particles in protoplasts from transgenic tobacco plants that express the viral coat protein gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Coat-protein-mediated resistance to tobacco mosaic virus: discovery mechanisms and exploitation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tobacco Mosaic Virus Movement: From Capsid Disassembly to Transport Through Plasmodesmata - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. google.com [google.com]

- 15. Inhibition of Tobacco Mosaic Virus Movement by Expression of an Actin-Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Degradation of Tobacco Mosaic Virus Movement Protein by the 26S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Replication of Tobacco Mosaic Virus: A Technical Guide to Mechanisms and Therapeutic Targets

For Immediate Release

[CITY, State] – [Date] – In a comprehensive technical guide released today, researchers and drug development professionals are provided with an in-depth exploration of the Tobacco Mosaic Virus (TMV) replication cycle and a detailed analysis of potential inhibitor targets. This whitepaper offers a meticulous examination of the molecular intricacies of TMV, a model organism in virology, to accelerate the development of novel antiviral strategies.

The guide meticulously outlines the TMV replication process, from initial host cell entry and viral RNA uncoating to the translation of viral proteins and the assembly of new virions. It delves into the critical roles of the viral replicase complex, including the 126 kDa and 183 kDa proteins, the movement protein (MP), and the coat protein (CP), and their interactions with host cellular machinery.

The intricate dance of TMV Replication: A step-by-step molecular journey

The replication of Tobacco Mosaic Virus is a highly orchestrated process that commandeers the host cell's resources to produce progeny virions. The key stages are:

-

Entry and Uncoating: TMV typically enters plant cells through mechanical wounds. Once inside the cytoplasm, the viral capsid disassembles, releasing its positive-sense single-stranded RNA genome.[1]

-

Translation of Replicase Proteins: The host cell's ribosomes translate the 5'-proximal open reading frames of the viral RNA to produce the 126 kDa and 183 kDa proteins, which are the core components of the viral RNA-dependent RNA polymerase (RdRp), also known as the replicase.[1] The 183 kDa protein is a read-through product of the 126 kDa protein's stop codon.

-

Formation of the Replication Complex: The viral replicase proteins associate with host membranes, primarily the endoplasmic reticulum (ER), to form viral replication complexes (VRCs).[2] These complexes provide a scaffold for viral RNA synthesis.

-

RNA Synthesis: Within the VRCs, the viral replicase uses the genomic (+)ssRNA as a template to synthesize a complementary (-)ssRNA. This negative-strand intermediate then serves as a template for the synthesis of new full-length (+)ssRNA genomes and subgenomic RNAs (sgRNAs).

-

Translation of Movement and Coat Proteins: The sgRNAs are translated by host ribosomes to produce the 30 kDa movement protein (MP) and the 17.5 kDa coat protein (CP).

-

Virion Assembly: The newly synthesized (+)ssRNA genomes and coat proteins self-assemble into new, stable, rod-shaped virions.[3]

-

Cell-to-Cell Movement: The movement protein facilitates the transport of the viral RNA, likely as a ribonucleoprotein complex, to neighboring cells through plasmodesmata, the channels that connect plant cells.[4]

Pinpointing Vulnerabilities: Key Inhibitor Targets in the TMV Replication Cycle

The dependency of TMV on a limited set of its own proteins and specific host factors presents several attractive targets for antiviral intervention.

Viral Protein Targets

-

RNA-Dependent RNA Polymerase (Replicase): The 126 kDa and 183 kDa proteins are essential for viral RNA replication and are prime targets for inhibitors. The 126 kDa protein contains methyltransferase and helicase domains, while the 183 kDa protein possesses the core RNA polymerase activity.[1]

-

Coat Protein (CP): The coat protein is crucial for encapsidating the viral genome and for the initial stages of infection. Inhibiting the self-assembly of the CP can prevent the formation of infectious virions.

-

Movement Protein (MP): The movement protein is indispensable for the spread of the virus from cell to cell. Targeting the MP could confine the infection to the initial site.

Host Factor Targets

-

TOM1 (Tobamovirus multiplication protein 1): This host membrane protein interacts with the TMV replicase proteins and is essential for the formation of the viral replication complex. Disrupting this interaction can inhibit viral replication.

-

Actin Cytoskeleton: The actin network is implicated in the intracellular movement of viral components. Modulating the host cytoskeleton could impede the efficient spread of the virus within the cell.

Quantitative Analysis of TMV Replication and Inhibition

A summary of key quantitative data related to TMV replication and the efficacy of potential inhibitors is presented below.

| Parameter | Value | Reference |

| TMV Virion Dimensions | ||

| Length | ~300 nm | [1] |

| Diameter | ~18 nm | [1] |

| TMV Genome | ||

| Size | ~6.4 kb | |

| Inhibitor Efficacy | ||

| Ningnanmycin (vs. TMV CP) | Disrupts CP disk assembly | [5] |

| Isoproterenol (vs. TMV) | Binding Affinity: -7.17 kcal/mol | [5] |

Experimental Corner: Methodologies for Studying TMV Replication

This section provides an overview of key experimental protocols used to investigate the TMV replication cycle and to screen for potential inhibitors.

Protocol 1: Purification of Tobacco Mosaic Virus

This protocol outlines a modified polyethylene glycol (PEG) precipitation method for obtaining highly purified TMV virions from infected plant tissue.

-

Homogenization: Homogenize frozen, systemically infected Nicotiana tabacum leaves in 0.5 M phosphate buffer (pH 7.2) containing 1% 2-mercaptoethanol.

-

Clarification: Strain the homogenate through cheesecloth and add n-butanol to coagulate chloroplasts. Centrifuge to pellet debris and collect the supernatant.

-

PEG Precipitation (First Round): Add 4.0 g of PEG (MW 6,000) per 100 ml of supernatant and stir to dissolve. Centrifuge to pellet the virus.

-

Resuspension and Clarification: Resuspend the pellet in 0.01 M phosphate buffer (pH 7.2) and centrifuge to remove insoluble material.

-

PEG Precipitation (Second Round): Add NaCl and PEG to the supernatant to further purify the virus by a second round of precipitation.

-

Final Resuspension: Resuspend the final pellet in a minimal volume of 0.01 M phosphate buffer.

Protocol 2: Isolation of Tobacco Mesophyll Protoplasts for Infection Studies

This protocol describes the enzymatic isolation of protoplasts from tobacco leaves, providing a single-cell system for synchronous infection studies.

-

Leaf Sterilization and Preparation: Surface sterilize young, healthy tobacco leaves and peel the lower epidermis.

-

Enzymatic Digestion: Incubate the peeled leaf tissue overnight in a solution containing Macerozyme and Cellulase to digest the cell walls.

-

Protoplast Collection and Washing: Gently release the protoplasts and wash them several times by centrifugation in a suitable osmoticum to remove the enzymes.

-

Infection: Inoculate the purified protoplasts with TMV in the presence of a transfection agent like poly-L-ornithine.

-

Incubation and Analysis: Incubate the infected protoplasts to allow for viral replication and subsequently analyze for viral protein expression or RNA accumulation.

Protocol 3: In Vitro Transcription of Infectious TMV RNA

This protocol allows for the generation of infectious TMV RNA from a full-length cDNA clone, enabling reverse genetics studies.

-

Plasmid Linearization: Linearize a plasmid containing the full-length TMV cDNA downstream of a T7 RNA polymerase promoter using a unique restriction enzyme.

-

In Vitro Transcription Reaction: Set up a transcription reaction containing the linearized plasmid, T7 RNA polymerase, ribonucleoside triphosphates (NTPs), and a cap analog (m7GpppG).

-

Incubation: Incubate the reaction at 37°C to allow for RNA synthesis.

-

DNase Treatment and Purification: Treat the reaction with DNase to remove the plasmid template and purify the transcribed RNA by phenol-chloroform extraction and ethanol precipitation.

-

Infectivity Assay: Inoculate susceptible plants or protoplasts with the purified RNA to confirm its infectivity.

Visualizing the Molecular Machinery: Diagrams of TMV Replication and Experimental Workflows

To further elucidate the complex processes involved in TMV replication and its study, the following diagrams are provided.

Caption: The Tobacco Mosaic Virus replication cycle within a host plant cell.

Caption: Workflow for the purification of Tobacco Mosaic Virus from infected plant leaves.

Caption: Potential inhibitor targets within the TMV replication cycle and host cellular machinery.

This technical guide serves as a critical resource for the scientific community, providing a foundational understanding of TMV replication and a roadmap for the development of effective antiviral therapies. The detailed protocols and identification of key inhibitor targets are poised to catalyze further research and innovation in the field of plant virology and beyond.

References

Unlocking Nature's Arsenal: A Technical Guide to the Identification of Novel TMV Inhibitors from Medicinal Plants

For Immediate Release

[City, State] – [Date] – In the relentless battle against agricultural devastation caused by the Tobacco Mosaic Virus (TMV), researchers are increasingly turning to the vast and largely untapped reservoir of medicinal plants. This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the methodologies and data integral to the discovery and characterization of novel plant-derived TMV inhibitors. The guide details experimental protocols, summarizes key quantitative data, and visualizes complex biological pathways and workflows to accelerate the development of effective and sustainable antiviral strategies in agriculture.

Introduction

The Tobacco Mosaic Virus (TMV), a positive-sense single-stranded RNA virus, poses a significant threat to a wide range of economically important crops, including tobacco, tomato, and pepper.[1][2] The development of resistance in viral strains and the environmental concerns associated with synthetic pesticides have fueled the search for alternative, eco-friendly antiviral agents.[3] Medicinal plants, with their rich history of use in traditional medicine and their complex chemical diversity, represent a promising frontier for the discovery of novel TMV inhibitors.[3][4][5][6][7] This guide provides a technical framework for the systematic identification, evaluation, and mechanistic understanding of these plant-derived compounds.

Bioactive Compounds from Medicinal Plants with Anti-TMV Activity

A growing body of research has identified numerous medicinal plants and their constituent secondary metabolites that exhibit significant inhibitory effects against TMV. These compounds belong to diverse chemical classes, including alkaloids, phenolics, and terpenoids. Their anti-TMV activity is often evaluated through various in vitro and in vivo assays, which measure their ability to protect against infection, inhibit viral replication, or directly inactivate virus particles.

Table 1: Summary of Anti-TMV Activity of Compounds from Medicinal Plants

| Medicinal Plant | Bioactive Compound | Compound Class | Concentration | Anti-TMV Activity/Inhibition Rate | Reference |

| Chelidonium majus | Chelerythrine | Alkaloid | 0.5 mg/mL | Inactivation: 72.67%, Proliferation Inhibition: 77.52%, Protection: 59.34% | [8] |

| Chelidonium majus | Chelidonine | Alkaloid | 0.1 mg/mL | Induced Resistance: 54.90% - 64.45% | [8] |

| Dendrobium findlayanum | Dendrofindline B | Diterpenoid Alkaloid | Not Specified | Inhibition Rate: 38.6% | [9][10] |

| Arundina gramnifolia | Gramniphenol C | Phenolic | 20 μM | Inhibition Rate: 48.2% | [3] |

| Arundina gramnifolia | Gramniphenol F | Phenolic | 20 μM | Inhibition Rate: 35.8% | [3] |

| Arundina gramnifolia | Gramniphenol G | Phenolic | 20 μM | Inhibition Rate: 32.1% | [3] |

| Cotton Seed | Gossypol | Phenolic | 500 μg/mL | Inhibition Rate: 54.4% | [3] |

| Schisandra rubriflora | Schisanhenol | Phenol | Not Specified | Inhibition Rate: 78.00% - 83.5% (in combination) | [3] |

| Not Specified | Ursolic Acid | Triterpenoid | Not Specified | Effective as lentinan | [11][12] |

| Not Specified | 4-methoxycoumarin | Coumarin | Not Specified | Effective as lentinan | [11][12] |

| Not Specified | Berberine | Alkaloid | Not Specified | Protection Activity: 62.8% | |

| Not Specified | Chloroinconazide | Not Specified | 500 mg/L | Inactivation: 70.4%, Curative: 71.5%, Protective: 64.2% |

Experimental Protocols

The identification and characterization of novel TMV inhibitors necessitate a suite of robust and reproducible experimental protocols. This section provides detailed methodologies for key assays cited in the literature.

Local Lesion Assay for TMV Quantification

The local lesion assay, first developed by Francis O. Holmes in 1929, remains a fundamental technique for quantifying infectious virus particles.[13][14][15] The assay relies on the formation of localized necrotic or chlorotic lesions on a hypersensitive host plant, such as Nicotiana glutinosa or Datura stramonium, where the number of lesions is proportional to the virus concentration in the inoculum.[13][16]

Protocol:

-

Plant Preparation: Utilize healthy, uniformly grown local lesion host plants (e.g., N. glutinosa) at an appropriate developmental stage (e.g., 6-8 leaves).

-

Inoculum Preparation: Prepare a stock solution of purified TMV or infectious sap from TMV-infected plants in an inoculation buffer (e.g., phosphate buffer). Create serial dilutions of the inoculum.

-

Inoculation: Lightly dust the upper surface of the leaves with an abrasive such as Celite or carborundum.[17] Apply a small volume (e.g., 100 µL) of the viral inoculum to each half-leaf and gently rub the surface with a sterile swab or finger.[17] The half-leaf method, where one half of the leaf is treated with the test compound and the other half serves as a control, is commonly used to minimize variation.[18]

-

Incubation: Rinse the inoculated leaves with water. Maintain the plants in a controlled environment (e.g., greenhouse with controlled temperature and photoperiod) for 3-4 days to allow for lesion development.[19]

-

Data Collection and Analysis: Count the number of local lesions on each inoculated leaf or half-leaf. Calculate the inhibition rate using the formula: Inhibition Rate (%) = [(C - T) / C] x 100 Where C is the average number of lesions on the control leaves, and T is the average number of lesions on the treated leaves.

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) for TMV Detection

RT-qPCR is a highly sensitive and specific method for detecting and quantifying viral RNA.[20] It is particularly useful for assessing the effect of inhibitors on viral replication within the host plant.[21][22]

Protocol:

-

Sample Collection and RNA Extraction: Harvest leaf tissue from both treated and control plants at a specific time point post-inoculation. Immediately freeze the samples in liquid nitrogen and store at -80°C. Extract total RNA from the plant tissue using a commercial kit or a standard protocol (e.g., Trizol method).

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity via gel electrophoresis.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and specific primers for the TMV genome (or random primers).

-

qPCR: Perform quantitative PCR using the synthesized cDNA as a template. The reaction mixture should contain a fluorescent dye (e.g., SYBR Green) or a probe specific to a TMV target gene (e.g., the coat protein gene).[22] Use primers for a host housekeeping gene (e.g., 18S rRNA) as an internal control for normalization.[22]

-

Data Analysis: The qPCR instrument measures the fluorescence intensity at each cycle. The cycle threshold (Ct) value is the cycle number at which the fluorescence signal crosses a certain threshold. The relative expression of the viral gene is calculated using the ΔΔCt method, comparing the Ct values of the target gene and the housekeeping gene in treated versus control samples.

Western Blot Analysis of TMV Coat Protein

Western blotting is used to detect the presence and quantify the accumulation of specific proteins, such as the TMV coat protein (CP), in plant extracts.[23] This technique can help determine if a plant-derived inhibitor affects viral protein synthesis or stability.

Protocol:

-

Protein Extraction: Grind frozen leaf tissue from treated and control plants in a protein extraction buffer. Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the total soluble proteins.

-

Protein Quantification: Determine the total protein concentration in the extracts using a standard method (e.g., Bradford assay) to ensure equal loading of samples.

-

SDS-PAGE: Denature the protein samples and separate them based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electrotransfer: Transfer the separated proteins from the gel to a membrane (e.g., polyvinylidene difluoride - PVDF).[24]

-

Immunodetection:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the TMV coat protein.

-

Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Add a chemiluminescent substrate that reacts with the enzyme to produce light.

-

-

Detection: Capture the light signal on X-ray film or with a digital imaging system. The intensity of the band corresponding to the TMV CP indicates its relative abundance.

Mechanisms of Action of Plant-Derived TMV Inhibitors

The antiviral activity of compounds from medicinal plants can be attributed to several mechanisms of action. These include direct inactivation of the virus, inhibition of viral replication, and induction of host plant defense responses.

Induction of Host Resistance

Many plant-derived compounds act as elicitors, triggering the plant's innate immune system to mount a defense against the invading virus.[11][12] This often involves the activation of key signaling pathways, such as the salicylic acid (SA) pathway, which leads to the expression of pathogenesis-related (PR) proteins and the establishment of systemic acquired resistance (SAR).[11][16]

Key events in this induced resistance include:

-

Increased Antioxidant Enzyme Activity: Treatment with compounds like ursolic acid and 4-methoxycoumarin has been shown to increase the activities of superoxide dismutase (SOD) and peroxidase (POD).[11][12] These enzymes help to manage the oxidative stress caused by viral infection.

-

Accumulation of Reactive Oxygen Species (ROS): A controlled burst of ROS, such as hydrogen peroxide (H2O2), acts as a signaling molecule to activate downstream defense responses.[11]

-

Upregulation of Defense-Related Genes: The expression of genes involved in the SA signaling pathway, such as those encoding PR proteins (e.g., PR-1, PR-3), is often upregulated.[16]

Interference with Viral Components and Processes

Some plant-derived compounds can directly interact with viral components or interfere with essential viral processes. For instance, certain compounds have been shown to inhibit the assembly of TMV particles by binding to the coat protein. Others may target the viral RNA-dependent RNA polymerase (RdRp), an enzyme crucial for the replication of the viral genome.[1][2]

Conclusion and Future Perspectives

The exploration of medicinal plants for TMV inhibitors presents a highly promising avenue for the development of novel and sustainable antiviral agents in agriculture. The diverse chemical structures and mechanisms of action of these natural compounds offer a significant advantage over conventional synthetic pesticides. Future research should focus on the isolation and structural elucidation of new bioactive molecules, the optimization of their efficacy through structure-activity relationship (SAR) studies, and the development of efficient and environmentally friendly formulations for field application. A deeper understanding of their modes of action at the molecular level will be crucial for designing targeted and effective strategies to combat the threat of TMV and other plant viruses.

References

- 1. Identification of Novel Inhibitors for Tobacco Mosaic Virus Infection in Solanaceae Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of Novel Inhibitors for Tobacco Mosaic Virus Infection in Solanaceae Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acgpubs.org [acgpubs.org]

- 4. Screening of Nepalese medicinal plants for antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Screening of Australian medicinal plants for antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Antiviral Potential of Selected Medicinal Herbs and Their Isolated Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-TMV activity and mode of action of three alkaloids isolated from Chelidonium majus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Anti-TMV Activity and Functional Mechanisms of Two Diterpenoid Alkaloids Isolated from Dendrobium findlayanum. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Plant-derived compounds: A potential source of drugs against Tobacco mosaic virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantifying Plant Viruses: Evolution from Bioassay to Infectivity Dilution Curves along the Model of Tobamoviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. journals.uchicago.edu [journals.uchicago.edu]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 21. Quantitative Real-Time PCR Analysis of Individual Flue-Cured Tobacco Seeds and Seedlings Reveals Seed Transmission of Tobacco Mosaic Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 23. Characterization of mutant tobacco mosaic virus coat protein that interferes with virus cell-to-cell movement - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The Tobacco mosaic virus Movement Protein Associates with but Does Not Integrate into Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Blueprint for Disruption: A Technical Guide to the Structural Requirements of TMV Coat Protein Assembly Inhibitors

For Immediate Release

A deep dive into the molecular intricacies of Tobacco Mosaic Virus (TMV) has illuminated the structural features essential for the design of potent inhibitors targeting its coat protein assembly—a critical process for viral propagation. This technical guide synthesizes key findings on the structural requirements, mechanisms of action, and experimental evaluation of these inhibitors, offering a vital resource for researchers, scientists, and drug development professionals in the field of virology and antiviral therapeutics.

The self-assembly of the TMV capsid is a well-orchestrated process initiated by the interaction of the viral RNA with a pre-formed 20S disk of coat proteins. This interaction triggers a conformational change, leading to the helical encapsidation of the viral genome. Inhibition of this process presents a promising avenue for antiviral intervention. This guide details the classes of small molecules that effectively disrupt this assembly, the specific molecular interactions that govern their inhibitory activity, and the experimental protocols to assess their efficacy.

Key Inhibitor Classes and Their Structural Features